![molecular formula C25H16Cl6N2S3 B14732428 3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine CAS No. 5563-38-2](/img/structure/B14732428.png)
3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine is a chemical compound with the molecular formula C25H16Cl6N2S3 and a molecular weight of 653.331 g/mol This compound is characterized by the presence of three 3,4-dichlorobenzyl groups attached to a pyridazine ring through sulfanyl linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine typically involves the reaction of 3,4-dichlorobenzyl chloride with 3,4,5-tris(mercaptomethyl)pyridazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiols using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Wirkmechanismus
The mechanism of action of 3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes, such as DNA replication or protein synthesis.
Disrupting Cell Membranes: Interacting with and disrupting the integrity of cell membranes, leading to cell death.
Inducing Apoptosis: Triggering programmed cell death pathways in cancer cells, thereby inhibiting their growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine can be compared with other similar compounds, such as:
3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine: This compound has a similar structure but with one less sulfanyl group, which may result in different chemical and biological properties.
3,4,5-Tris[(3-fluorobenzyl)sulfanyl]pyridazine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
5563-38-2 |
|---|---|
Molekularformel |
C25H16Cl6N2S3 |
Molekulargewicht |
653.3 g/mol |
IUPAC-Name |
3,4,5-tris[(3,4-dichlorophenyl)methylsulfanyl]pyridazine |
InChI |
InChI=1S/C25H16Cl6N2S3/c26-17-4-1-14(7-20(17)29)11-34-23-10-32-33-25(36-13-16-3-6-19(28)22(31)9-16)24(23)35-12-15-2-5-18(27)21(30)8-15/h1-10H,11-13H2 |
InChI-Schlüssel |
BZMNNBSRGLREPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CSC2=CN=NC(=C2SCC3=CC(=C(C=C3)Cl)Cl)SCC4=CC(=C(C=C4)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


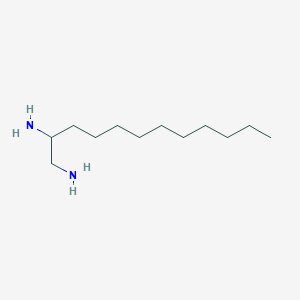
![6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid](/img/structure/B14732364.png)
![4-[Methyl(phenyl)amino]benzene-1-sulfonic acid](/img/structure/B14732369.png)



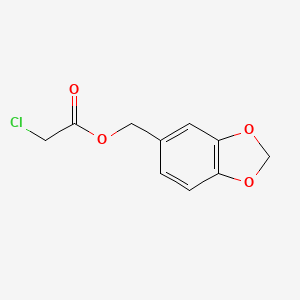

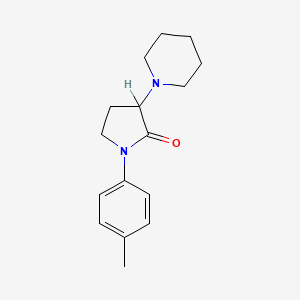

![Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate](/img/structure/B14732424.png)
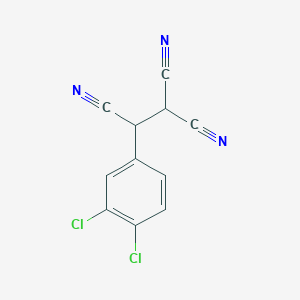
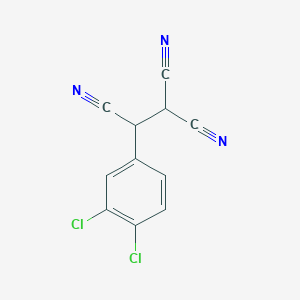
![1-Nitro-3-[(4-pyridylmethylene)amino]guanidine](/img/structure/B14732441.png)
